N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, also known by its chemical formula C₁₆H₁₇NO₄, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Properties
Molecular Formula |
C28H27N3O5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C28H27N3O5/c1-3-36-25-11-7-5-9-22(25)29-26(32)18-24-28(34)30-21-8-4-6-10-23(21)31(24)27(33)17-14-19-12-15-20(35-2)16-13-19/h4-17,24H,3,18H2,1-2H3,(H,29,32)(H,30,34)/b17-14+ |
InChI Key |
BHADMLJVCYETTM-SAPNQHFASA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Halogenation or other nucleophilic substitutions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH).
- Oxidation: Ketone formation.
- Reduction: Secondary amine derivatives.
- Substitution: Halogenated or substituted derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
Targets: The compound may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its quinoxaline core sets it apart.
Similar Compounds: N-(2-ethoxyphenyl)-4-methylbenzamide shares some structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
